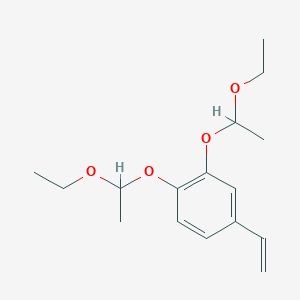![molecular formula C14H27N B13434965 2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclohexane ring substituted with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or by cyclization of hexane.
Substitution Reactions: The introduction of the methyl group and the amine group can be achieved through substitution reactions. For instance, the methyl group can be introduced via Friedel-Crafts alkylation, while the amine group can be introduced through nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation and continuous flow reactors to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted cyclohexylamines
Aplicaciones Científicas De Investigación
2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analog with a single cyclohexane ring and an amine group.
Methylcyclohexane: A related compound with a methyl group on the cyclohexane ring but lacking the amine group.
N-methylcyclohexylamine: A compound with a methyl group attached to the nitrogen atom of the amine group.
Uniqueness
2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Propiedades
Fórmula molecular |
C14H27N |
|---|---|
Peso molecular |
209.37 g/mol |
Nombre IUPAC |
2-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h11-15H,3-10H2,1-2H3 |
Clave InChI |
VLALXZGZEWQTAE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC2CCCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
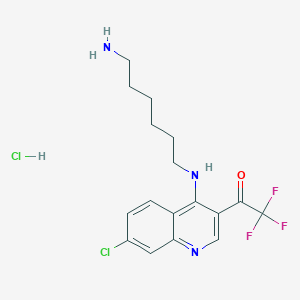
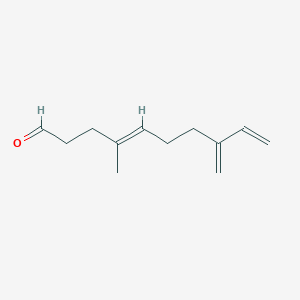
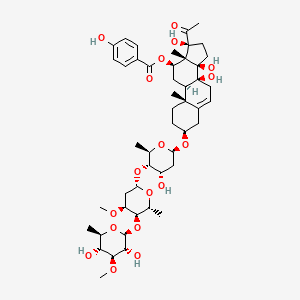

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
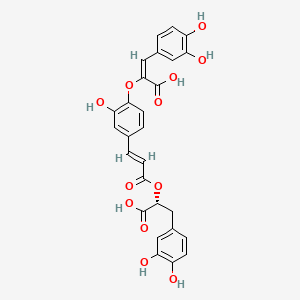
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
